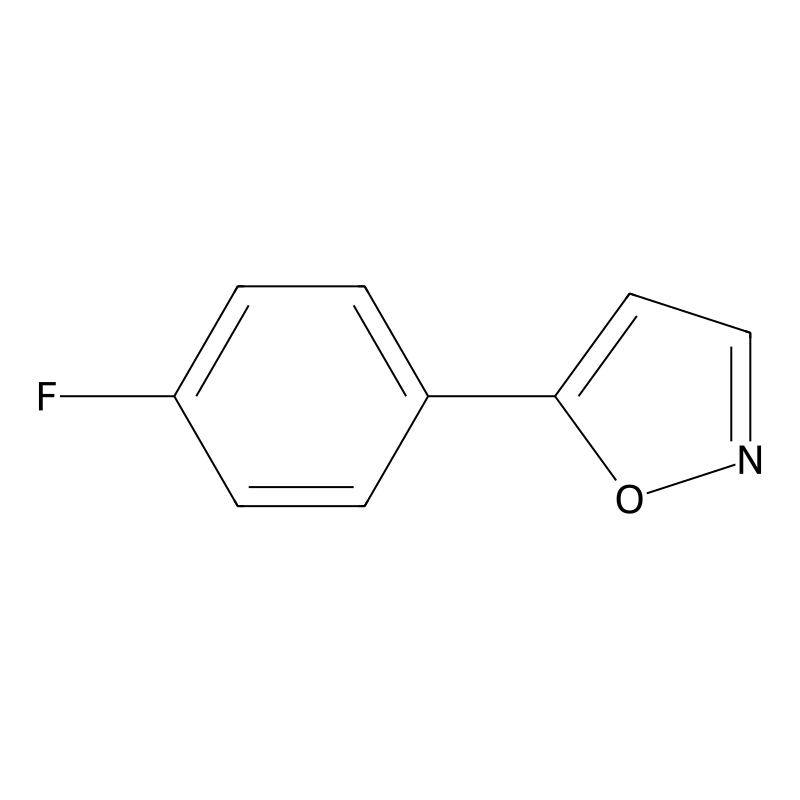

5-(4-Fluorophenyl)isoxazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Heterocycles

5-(4-Fluorophenyl)isoxazole has served as a key precursor in the synthesis of diverse heterocycles, including fused pyrazoles, triazoles, and thiadiazoles. These heterocycles exhibit a wide range of biological activities, making them attractive candidates for drug discovery efforts. [, ]

Pharmaceutical compounds

The incorporation of 5-(4-fluorophenyl)isoxazole into the structure of potential drug candidates has been explored due to its potential to influence the pharmacokinetic and pharmacodynamic properties of the final molecule. Studies have reported its application in the synthesis of anticonvulsant and antiviral agents. [, ]

Material Science Applications

Research has explored the potential of 5-(4-fluorophenyl)isoxazole in the development of functional materials. Studies have investigated its application in:

Organic photovoltaics

5-(4-Fluorophenyl)isoxazole has been employed as a building block in the design and synthesis of novel organic materials for photovoltaic applications. These materials have demonstrated promising potential for efficient light harvesting and conversion into electrical energy. []

Liquid crystals

The introduction of 5-(4-fluorophenyl)isoxazole moieties into liquid crystal molecules has been shown to modulate their phase transition behavior and other properties relevant for display technologies. []

5-(4-Fluorophenyl)isoxazole is a heterocyclic compound characterized by a five-membered ring structure containing one nitrogen and one oxygen atom, with a fluorine-substituted phenyl group at the 5-position. Its molecular formula is , and it has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, which can be critical for pharmacological efficacy.

- Oxidation: This compound can be oxidized to form various oxidized derivatives, commonly using agents like manganese dioxide or copper chloride.

- Reduction: Reduction reactions can convert the isoxazole ring into isoxazolines, typically employing reducing agents such as sodium borohydride.

- Substitution: The fluorine atom on the phenyl ring allows for electrophilic aromatic substitution reactions, where it can be replaced by other functional groups under acidic conditions .

Common Reagents and Conditions- Oxidation Agents: Manganese dioxide, copper chloride.

- Reducing Agents: Sodium borohydride.

- Substitution Reagents: Bromine or chlorine under acidic conditions.

Research indicates that 5-(4-Fluorophenyl)isoxazole exhibits significant biological activity. It has been studied for its potential as an antimicrobial agent, as well as its role in modulating various biological pathways. The compound's derivatives have shown promise in anticancer studies and may possess anti-inflammatory properties. Interaction studies have highlighted its ability to bind with specific enzymes or receptors, suggesting a multifaceted mechanism of action that warrants further investigation .

Several synthetic routes have been developed for producing 5-(4-Fluorophenyl)isoxazole:

- Cycloaddition Reaction: A common method involves a (3 + 2) cycloaddition between an alkyne and a nitrile oxide.

- Oxidation of Isoxazolines: This method utilizes the oxidation of isoxazolines formed through 1,3-dipolar cycloaddition of nitrile oxides to alkenes.

- Metal-free Synthetic Routes: These methods aim to reduce costs and toxicity associated with metal-catalyzed reactions, often employing microwave-assisted techniques and solvent mixtures like dimethylformamide and isopropanol .

5-(4-Fluorophenyl)isoxazole has several notable applications:

- Medicinal Chemistry: It serves as a lead compound in drug development, particularly for therapies targeting inflammatory diseases and cancers.

- Chemical Research: The compound is utilized as an intermediate in synthesizing other complex organic molecules.

- Material Science: Its unique chemical structure allows for exploration in developing new materials with specific properties.

Interaction studies involving 5-(4-Fluorophenyl)isoxazole derivatives have focused on their binding affinities with metal ions and biological targets. Complexes formed with metals like cobalt(II) have been shown to enhance the biological activity of these compounds, indicating that metal coordination can significantly alter their reactivity and therapeutic potential. Ongoing research aims to elucidate the specific molecular pathways influenced by these interactions .

Similar Compounds

Several compounds share structural similarities with 5-(4-Fluorophenyl)isoxazole. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Phenylisoxazole | Lacks the fluorine atom; different biological activity | |

| 5-(4-Chlorophenyl)isoxazole | Contains chlorine instead of fluorine | |

| 5-(4-Methylphenyl)isoxazole | Methyl group influences chemical behavior | |

| 5-(4-Bromo-3-fluorophenyl)isoxazole | Different halogen substitutions affecting reactivity |

Uniqueness

The presence of the fluorine atom in 5-(4-Fluorophenyl)isoxazole enhances its lipophilicity and metabolic stability compared to its analogs. This unique substitution pattern may provide enhanced selectivity in targeting specific biological pathways, making it a valuable candidate for further research in medicinal chemistry.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant